molecular formula C9H9N3O2 B11908738 ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B11908738
M. Wt: 191.19 g/mol
InChI Key: YAIDUKTXXSXLGF-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is considered a bioisostere of purines, making it a valuable structure in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-b]pyridine core with various substituents.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines.

Scientific Research Applications

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating various biological processes. For example, some imidazopyridine derivatives are known to inhibit kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: An investigational agent for cancer and Proteus syndrome.

    Miransertib: An investigational drug for Proteus syndrome.

These compounds share the imidazo[4,5-b]pyridine scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Biological Activity

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a compound of growing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its pharmacological potential, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is part of the imidazopyridine family, which is characterized by a bicyclic structure that includes both imidazole and pyridine rings. This compound can be synthesized through various methods, including multi-step reactions involving substituted aromatic aldehydes and other reagents. Its synthesis has been reported with yields typically around 27% for related derivatives .

Anticancer Properties

Imidazopyridine derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit various cellular pathways critical for cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7), with IC50 values as low as 0.082 µM for some analogs .

In particular, this compound has been associated with the inhibition of apoptosis inhibitors (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are pivotal in cancer cell survival . The compound's ability to enhance the efficacy of chemotherapy agents like temozolomide has also been noted, suggesting its potential as an adjuvant therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Recent studies indicate that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus, while showing less efficacy against Gram-negative strains like Escherichia coli . The mechanism underlying this activity may involve interactions with bacterial enzymes and cell wall components.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the imidazopyridine core can significantly influence its pharmacological effects. For instance:

Modification Effect on Activity
Substitution at position 6Enhanced cytotoxicity against cancer cells
Alkyl chain length variationAltered antibacterial potency
Nitro group introductionImproved binding affinity to target proteins

Case Study 1: Anticancer Efficacy

In one study, a series of imidazopyridine derivatives were tested for their ability to inhibit tumor growth in vitro. This compound demonstrated a significant reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit the growth of Bacillus cereus effectively at concentrations below 100 µg/mL, while exhibiting limited activity against Escherichia coli . These results highlight the need for further exploration of structural modifications to enhance its spectrum of activity.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

YAIDUKTXXSXLGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=CN2

Origin of Product

United States

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